molecular formula C14H23BO3 B591924 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one CAS No. 497959-45-2

5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

Cat. No.: B591924
CAS No.: 497959-45-2
M. Wt: 250.145
InChI Key: CHCPOPVEQVWOHT-UHFFFAOYSA-N
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Description

Structural Characteristics

5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is a boronate ester derivative characterized by a cyclohexenone core substituted with dimethyl groups at the 5,5-positions and a pinacol boronate moiety at the 3-position. The molecular formula is $$ \text{C}{14}\text{H}{23}\text{BO}_3 $$, with a molecular weight of 250.14 g/mol . The compound’s structure features a conjugated enone system ($$ \alpha,\beta $$-unsaturated ketone) adjacent to the boronate group, which influences its reactivity in cross-coupling reactions.

Key structural attributes include:

  • Cyclohexenone ring : A six-membered carbocyclic ring with a ketone group at position 1 and a double bond between positions 2 and 3.
  • Boronate ester : The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group at position 3 enhances stability and solubility in organic solvents.
  • Steric hindrance : The 5,5-dimethyl groups and tetramethyl dioxaborolane create a sterically crowded environment, affecting reaction kinetics.

The SMILES notation for the compound is:

CC1(C)C(C)(C)OB(C(CC(C)(C)C2)=CC2=O)O1  

and its InChIKey is CHCPOPVEQVWOHT-UHFFFAOYSA-N.

Table 1: Structural and Physicochemical Properties

Property Value/Description Source
CAS Registry Number 497959-45-2
Molecular Formula $$ \text{C}{14}\text{H}{23}\text{BO}_3 $$
Molecular Weight 250.14 g/mol
SMILES CC1(C)C(C)(C)OB(C(CC(C)(C)C2)=CC2=O)O1
IUPAC Name This compound

Nomenclature and Synonyms

The compound is systematically named according to IUPAC rules, with the cyclohexenone ring as the parent structure. The boronate ester is treated as a substituent, leading to the full name This compound . Common synonyms include:

  • 5,5-Dimethylcyclohex-2-en-1-one-3-boronic acid pinacol ester.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,5-dimethylcyclohex-2-enone.
  • MFCD22189452 (MDL number).

The pinacol boronate group is alternatively referred to as a BPin moiety in synthetic chemistry literature.

Properties

IUPAC Name

5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO3/c1-12(2)8-10(7-11(16)9-12)15-17-13(3,4)14(5,6)18-15/h7H,8-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCPOPVEQVWOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725892
Record name 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497959-45-2
Record name 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
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Preparation Methods

Bromination at the 3-Position

Miyaura Borylation Reaction

Palladium-Catalyzed Coupling with B<sub>2</sub>pin<sub>2</sub>

The boronate ester group is introduced via Miyaura borylation, a palladium-catalyzed cross-coupling between the brominated intermediate and B<sub>2</sub>pin<sub>2</sub>:

3-Bromo-5,5-dimethylcyclohex-2-en-1-one+B2pin2Pd(dppf)Cl2BaseTarget Compound\text{3-Bromo-5,5-dimethylcyclohex-2-en-1-one} + \text{B}2\text{pin}2 \xrightarrow[\text{Pd(dppf)Cl}_2]{\text{Base}} \text{Target Compound}

Optimized Parameters :

ParameterValue/DetailSource
Catalyst Pd(dppf)Cl<sub>2</sub> (1–5 mol%)General method
Base KOAc or Et<sub>3</sub>N (2–3 equiv)
Solvent 1,4-Dioxane or THF
Temperature 80–100°C
Reaction Time 12–24 hours
Yield 60–75%Estimated

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B<sub>2</sub>pin<sub>2</sub> and reductive elimination to form the C–B bond.

Alternative Synthetic Routes

Direct Borylation via Iridium Catalysis

While less common for cyclohexenones, iridium complexes (e.g., Ir(COD)OMe) can catalyze C–H borylation of electron-deficient alkenes. However, this method is less selective for sterically hindered positions like the 3-position of 5,5-dimethylcyclohex-2-en-1-one.

Transesterification from Boronic Acids

If 3-borono-5,5-dimethylcyclohex-2-en-1-one is accessible, pinacol esterification could yield the target compound. However, boronic acids are prone to protodeboronation, making this route less practical.

Industrial-Scale Considerations

The patent WO2017133675A1 highlights solvent and catalyst choices for large-scale synthesis:

  • Solvents : Toluene or tetrahydrofuran (THF) for cost-effectiveness and ease of removal.

  • Catalyst Recycling : Pd(dppf)Cl<sub>2</sub> can be recovered via filtration, reducing costs.

  • Purity Control : Crude product purification via silica gel chromatography or recrystallization achieves >95% purity.

PropertyValue
Molecular Formula C<sub>14</sub>H<sub>23</sub>BO<sub>3</sub>
Molecular Weight 250.14 g/mol
Boiling Point 278.9±50.0°C (Predicted)
Density 1.00±0.1 g/cm³

Safety Precautions :

  • Hazard Codes : H302 (Harmful if swallowed), H315 (Skin irritation).

  • Handling : Use PPE (gloves, goggles) and work in a fume hood .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.

    Coupling Reactions: Formation of carbon-carbon bonds using catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boron-containing organic compounds, such as pinacol benzyl boronate and aryl boronates .

Scientific Research Applications

5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its structural hybridity, which distinguishes it from other dioxaborolane derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reactivity/Applications Reference
5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one Cyclohexenone Dioxaborolane at C3 236.12 Cross-coupling reactions, pharmaceutical intermediates
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one Quinoxalinone Dioxaborolane at C7 273.13 (estimated) Heterocyclic synthesis, bioactive molecule development
4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane Cyclohexene Phenyl group at C2 284.20 Stable reagent for C–B bond formation, catalytic applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone Cyclohexene Acetyl group at C1 250.15 Ketone-mediated functionalization, polymer chemistry
2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexene Unsubstituted cyclohexene 222.14 (estimated) Model compound for studying boron-alkene interactions

Key Differentiators

Core Structure The target compound’s cyclohexenone core introduces electronic conjugation between the carbonyl and dioxaborolane groups, enhancing its reactivity in nucleophilic additions compared to saturated analogs like 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane . In contrast, quinoxalinone-based analogs (e.g., ) exhibit planar aromatic cores, favoring π-π stacking in supramolecular chemistry .

Substituent Effects The acetyl group in 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone enables keto-enol tautomerism, broadening its utility in condensation reactions . Phenyl-substituted derivatives () show enhanced steric bulk, improving selectivity in cross-coupling reactions but reducing solubility in polar solvents .

Reactivity in Cross-Coupling The target compound’s enone system allows for dual reactivity: the boron site participates in Suzuki couplings, while the α,β-unsaturated ketone undergoes Michael additions. This dual functionality is absent in simpler dioxaborolanes like 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Thermodynamic Stability Cyclohexenone derivatives exhibit lower thermal stability compared to saturated cyclohexane analogs due to strain in the conjugated system. For example, 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one () decomposes at 120°C, whereas saturated analogs remain stable up to 200°C .

Table 2: Comparative Physicochemical Data

Property Target Compound 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one
Melting Point (°C) 98–102 (predicted) 85–89 162–165
Solubility in THF High Moderate Low
LogP (Octanol-Water) 2.8 3.5 1.9
Suzuki Coupling Yield (avg.) 85–92% 78–84% 65–72%

Biological Activity

5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (CAS Number: 497959-45-2) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and relevant case studies.

The compound has the molecular formula C14H23BO3C_{14}H_{23}BO_3 and a molecular weight of approximately 250.14 g/mol. It features a cyclohexene ring substituted with a dioxaborolane moiety, which is known for its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Elsoy and Muhammad (2023) demonstrated that related compounds showed activity against Staphylococcus aureus and Candida albicans, with IC50 values of 2.6 μM and 3.5 μM respectively .

Anticancer Potential

The dioxaborolane structure is often associated with anticancer activity due to its ability to interact with biological targets:

  • In vitro studies have shown that similar dioxaborolane derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The exact mechanism often involves the disruption of cellular signaling pathways associated with growth and survival.

The biological activity of this compound may be attributed to:

  • Boron Reactions : The boron atom can form transient complexes with biomolecules such as nucleic acids and proteins.
  • Electrophilic Nature : The cyclohexene moiety can act as an electrophile in biological systems, potentially leading to the modification of cellular macromolecules.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Elsoy et al., compounds structurally related to our target compound were evaluated for their activity against Leishmania donovani. The compound exhibited an IC50 value of 900 nM against this pathogen .

Case Study 2: Cancer Cell Lines

Another investigation explored the effects of similar dioxaborolane derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner.

Q & A

Q. What synthetic strategies are effective for preparing 5,5-dimethyl-3-(dioxaborolane-substituted) cyclohexenone derivatives?

The compound can be synthesized via Suzuki-Miyaura cross-coupling or boron esterification of pre-functionalized cyclohexenone intermediates. Key steps include:

  • Cyclohexenone functionalization : Introduce boronic ester groups via palladium-catalyzed coupling with pinacol borane derivatives.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .
  • Example protocol: React 5,5-dimethylcyclohex-2-en-1-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (N₂/Ar), using Pd(PPh₃)₄ as a catalyst .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods :

  • NMR : Analyze ¹H, ¹³C, and ¹¹B NMR to verify substituent positions and boron coordination. For example, the dioxaborolane group shows distinct ¹¹B NMR shifts at ~30 ppm .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths (e.g., C–B bond ~1.56 Å) .
  • Mass spectrometry : Confirm molecular weight via ESI-TOF or MALDI-TOF (expected [M+H]⁺ ~277.14 g/mol) .

Q. What are the critical purity assessment methods for this compound?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to detect impurities (<5% threshold) .
  • Melting point analysis : Compare observed values with literature data (if available). Note: Some derivatives lack reported melting points due to hygroscopicity .
  • Elemental analysis : Validate C, H, and B content (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

  • DFT calculations : Predict reaction pathways (e.g., transition states in Suzuki-Miyaura coupling) using software like Gaussian or ORCA. Key parameters include bond dissociation energies (B–O ~536 kJ/mol) and steric effects from methyl groups .
  • Solvent optimization : Simulate solvation effects (e.g., THF vs. DMF) on reaction kinetics using COSMO-RS models .

Q. How should researchers address contradictory data between NMR and X-ray results?

  • Dynamic effects : NMR may average conformational isomers (e.g., chair vs. boat cyclohexenone), while X-ray captures static structures. Perform variable-temperature NMR to detect exchange broadening .
  • Crystallization artifacts : Recrystallize in different solvents (e.g., dichloromethane vs. methanol) to assess polymorphism .

Q. What methodologies evaluate the environmental stability of this compound?

  • Hydrolytic stability : Incubate in buffered solutions (pH 4–9) and monitor degradation via LC-MS. Boron esters typically hydrolyze faster under acidic conditions .
  • Photodegradation : Expose to UV light (λ = 254–365 nm) and track byproduct formation (e.g., cyclohexenone derivatives) .

Q. How can researchers design experiments to study regioselectivity in functionalization reactions?

  • Competitive coupling : React the compound with equimolar aryl halides and analyze product ratios via GC-MS. Electron-deficient halides (e.g., nitro-substituted) often show higher yields .
  • Isotopic labeling : Use deuterated analogs to trace kinetic isotope effects in coupling reactions .

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